2,5-Difluoro-6-methoxythiophenol
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Overview
Description
2,5-Difluoro-6-methoxythiophenol is an organosulfur compound with the molecular formula C7H6F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-6-methoxythiophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,5-difluorobromobenzene with methoxyphenol under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-6-methoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2,5-Difluoro-6-methoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-6-methoxythiophenol involves its interaction with molecular targets through its functional groups. The thiophenol moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorothiophenol: Lacks the methoxy group, resulting in different reactivity and applications.
2,6-Difluoro-4-methoxythiophenol: Similar structure but with different substitution pattern, affecting its chemical properties.
2,5-Difluoro-4-methoxyaniline: Contains an amine group instead of a thiophenol moiety, leading to distinct chemical behavior.
Uniqueness
2,5-Difluoro-6-methoxythiophenol is unique due to the combination of fluorine atoms, methoxy group, and thiophenol moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1208078-29-8 |
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Molecular Formula |
C7H6F2OS |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3,6-difluoro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H6F2OS/c1-10-6-4(8)2-3-5(9)7(6)11/h2-3,11H,1H3 |
InChI Key |
ZAWGXPPEPPJJLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1S)F)F |
Origin of Product |
United States |
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